![molecular formula C13H16F3NO B1393558 3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine CAS No. 1047081-66-2](/img/structure/B1393558.png)

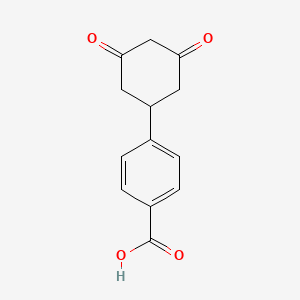

3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine

Overview

Description

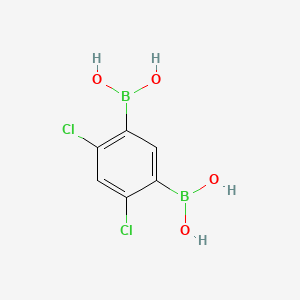

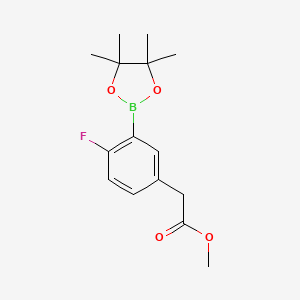

This compound is a derivative of fluoxetine, an antidepressant drug . It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a piperidine ring via a methoxy bridge .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks . The exact method of synthesis can vary depending on the desired target compound . Some methods involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a phenyl group, and a piperidine ring . The trifluoromethyl group is attached to the phenyl group, which is then connected to the piperidine ring via a methoxy bridge .Scientific Research Applications

Luminescence Properties in Complexes

A study explored the synthesis of piperidinium tetrakis complexes, noting their strong photoluminescence emissions in solution. This research suggests potential applications in photoluminescent materials (Moriguchi et al., 2017).

Crystal Structure Studies

The crystal structures of piperidine derivatives have been extensively studied. For instance, research on 4-[3-(XC6H4)-hexahydro[1,3] oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines revealed insights into molecular conformations and inter-planar angles, which are crucial in understanding the properties of these compounds (Souza et al., 2013).

Modulation of Neurotransmitter Transporters

A specific study on substituted N-benzyl piperidines in the GBR series found that one analogue acted as an allosteric modulator of the serotonin transporter, highlighting a potential application in neurotransmitter modulation (Boos et al., 2006).

Synthesis of Piperidine Derivatives

Research on the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines has led to the development of efficient methods for preparing imino-sugars, indicating applications in the synthesis of complex organic molecules (Okitsu et al., 2001).

Radiosynthesis for GABAergic Neurotransmission Study

A study on the radiosynthesis of a GABA transporter ligand for GAT-3 suggests applications in visualizing GABAergic neurotransmission in vivo, which could be significant for studying various neurological diseases (Schirrmacher et al., 2001).

Preformulation for Oral Bioavailability

Research into the oral bioavailability of novel piperidine renin inhibitors explored various formulations, which could have applications in optimizing the delivery of similar compounds in medical treatments (Bittner et al., 2002).

Safety And Hazards

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which include compounds like “3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine”, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-5-3-10(4-6-11)9-18-12-2-1-7-17-8-12/h3-6,12,17H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTECVRVQVHCGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine](/img/structure/B1393493.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)